An In-depth Technical Guide to 1-Amino-2-propanol: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 1-Amino-2-propanol: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-2-propanol, also known as isopropanolamine, is a versatile organic compound that holds significant importance in various industrial and scientific sectors.[1][2] With the chemical formula CH₃CH(OH)CH₂NH₂, it is classified as an amino alcohol, possessing both an amine and a hydroxyl functional group.[1] This dual functionality imparts unique chemical properties, making it a valuable building block in organic synthesis and a key component in numerous applications, including the production of pharmaceuticals, surfactants, and as a buffering agent.[1][3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methods for 1-amino-2-propanol.
Chemical Structure and Identifiers
1-Amino-2-propanol is a chiral molecule and can exist as two enantiomers, (R)-(-)-1-amino-2-propanol and (S)-(+)-1-amino-2-propanol, as well as a racemic mixture.[1] The structural and identifying information for 1-amino-2-propanol is summarized in the table below.
| Identifier | Value |
| IUPAC Name | 1-aminopropan-2-ol[2][4] |
| CAS Number | 78-96-6 (racemic)[2][4] |
| 2799-16-8 ((R)-(-)-isomer)[5] | |
| 2799-17-9 ((S)-(+)-isomer)[6] | |
| Molecular Formula | C₃H₉NO[1][2][4] |
| SMILES | CC(O)CN (racemic)[2] |
| C--INVALID-LINK--CN ((R)-isomer)[5] | |
| C--INVALID-LINK--CN ((S)-isomer) |
Physicochemical Properties
The physical and chemical properties of 1-amino-2-propanol are crucial for its handling, application, and process design. A summary of these properties is presented in the following table.
| Property | Value |
| Molecular Weight | 75.11 g/mol [2][5] |
| Appearance | Colorless to pale yellow liquid with a slight ammonia-like or fishy odor.[2][3] |
| Melting Point | 1.74 °C[1][3] |
| Boiling Point | 159.46 °C at 760 Torr[1][3] |
| Density | 0.9611 g/cm³ at 20 °C[3] |
| Refractive Index (n_D^20) | 1.4479[1] |
| Solubility | Soluble in water, alcohol, ether, acetone, and benzene.[1][3] |
| Flash Point | 77 °C (171 °F)[1] |
| Autoignition Temperature | 374 °C (705 °F)[1] |
Synthesis of 1-Amino-2-propanol
Industrial Synthesis from Propylene (B89431) Oxide and Ammonia (B1221849)
The primary industrial method for producing 1-amino-2-propanol involves the reaction of propylene oxide with aqueous ammonia.[1][3] This process can be tailored to produce mono-, di-, and triisopropanolamine (B86542) by adjusting the molar ratio of the reactants.
Caption: Synthesis of 1-Amino-2-propanol from Propylene Oxide and Ammonia.
Experimental Protocol:
-
Reaction: Propylene oxide and aqueous ammonia are fed into a high-pressure reactor. The molar ratio of ammonia to propylene oxide is typically kept high (e.g., 10-15:1) to favor the formation of the primary amine.[7] The reaction is carried out at a temperature of 128-138°C and a pressure of 12.6-13.8 MPa.[7]
-
Deamination: The resulting mixture is passed through a flash distillation tower to remove unreacted ammonia.[7]
-
Dehydration: The mixture is then sent to a dehydration tower to remove water.[7]
-
Purification: Finally, the mixture of isopropanolamines is separated by fractional distillation under vacuum (rectification) to yield pure 1-amino-2-propanol, diisopropanolamine, and triisopropanolamine.[7]
Enantioselective Synthesis from L-Threonine
Enantiomerically pure (R)-1-amino-2-propanol can be synthesized from the readily available amino acid L-threonine.[8]
Experimental Protocol:
-
Decarboxylation: L-threonine is decarboxylated at 140-150°C in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) with a catalytic amount of α-tetralone. As the reaction proceeds, CO₂ evolves.[8]
-
Purification: The product, (R)-1-amino-2-propanol, is isolated by vacuum distillation, taking advantage of the significant boiling point difference between the product and the solvent mixture.[8] This method yields the product with an enantiomeric excess (ee) of >99.5%.[8]
Applications in Research and Drug Development
1-Amino-2-propanol and its derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals.[1] The (R)-enantiomer is a component in the biosynthesis of cobalamin (Vitamin B12).[1] It serves as a precursor in the synthesis of various drugs, including certain anesthetics.[9] The isopropanolamines are also utilized as buffering agents and are effective solubilizers for oils and fats, which is beneficial in formulating various pharmaceutical and personal care products.[1]
Experimental Protocols for Analysis
High-Performance Liquid Chromatography (HPLC)
Method 1: Reverse-Phase HPLC
-
Column: Newcrom R1 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[10]
-
Detector: UV or MS.[10]
-
Application: This method is suitable for the analysis and preparative separation of 1-amino-2-propanol and its impurities.[10]
Method 2: Derivatization for Air Sampling Analysis (OSHA Method)
-
Sample Collection: Air samples are drawn through glass tubes containing XAD-2 resin coated with 1-naphthylisothiocyanate (NITC) to form a derivative.
-
Extraction: The resin is extracted with N,N-dimethylformamide (DMF).
-
Column: Restek Pinnacle TO-11 LC column.
-
Mobile Phase: 55:45:0.2 acetonitrile:water:phosphoric acid.
-
Detector: UV detector at 280 nm.
Gas Chromatography (GC)
-
Column: Packed column with PEG-2000 as the stationary phase on a Celite 545 support.
-
Carrier Gas: Helium.
-
Temperature: Isothermal analysis can be performed at temperatures ranging from 150°C to 200°C.
-
Application: GC is used for the separation and quantification of 1-amino-2-propanol and related amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in CDCl₃): The proton NMR spectrum of 1-amino-2-propanol shows characteristic signals for the different types of protons in the molecule. The chemical shifts (δ) are approximately: 1.06 ppm (doublet, 3H, CH₃), 2.44 ppm (doublet of doublets, 1H, one of the CH₂ protons), 2.65 ppm (doublet of doublets, 1H, the other CH₂ proton), and a multiplet between 3.65-2.55 ppm (1H, CH proton). The protons of the NH₂ and OH groups will appear as broad singlets and their chemical shifts are concentration and solvent dependent.
-
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
Safety and Handling
1-Amino-2-propanol is a combustible liquid and is harmful if it comes into contact with the skin or is swallowed.[11] It can cause severe skin burns and eye damage.[11] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and protective clothing, should be worn when handling this chemical.[12] It should be stored in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[12][13] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]
References
- 1. (S)-(+)-1-Amino-2-propanol synthesis - chemicalbook [chemicalbook.com]
- 2. (R)-(-)-2-Amino-1-propanol(35320-23-1) 1H NMR spectrum [chemicalbook.com]
- 3. Amino-2-propanol(78-96-6) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101033193A - Method of synthesizing 2-aminopropanol - Google Patents [patents.google.com]
- 6. scilit.com [scilit.com]
- 7. osha.gov [osha.gov]
- 8. Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. eureka.patsnap.com [eureka.patsnap.com]
- 10. CN1887855A - Prepn of (S)-(+)-2-amino propanol - Google Patents [patents.google.com]
- 11. sites.bu.edu [sites.bu.edu]
- 12. Page loading... [guidechem.com]
- 13. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
